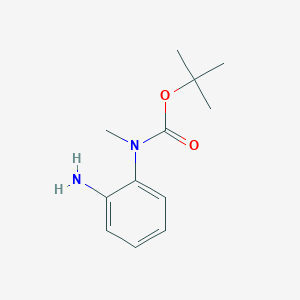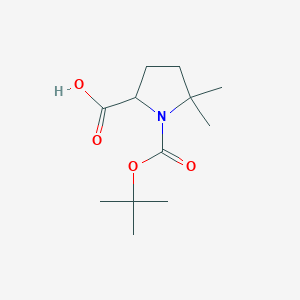
(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
“(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound that is extensively employed as a masked carboxyl group surrogate in peptide chemical synthesis . It is also known by other names such as “TERT-BUTYL (2-HYDROXYETHYL)CARBAMATE”, “BOC-ETHANOLAMINE”, “BOC-GLYCINOL”, “N-BOC-ETHANOLAMINE”, “BOC-GLY-OL”, “2- (N-tert-butoxycarbonylamino)ethanol”, “N-BOC-AMINOETHANOL”, “2-Boc-ethanolamine”, “N- (TERT-BUTOXYCARBONYL)ETHANOLAMINE”, and "(2-HYDROXY-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER" .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using NMR spectroscopy. The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve a variety of other compounds. For example, it can be used to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy .Scientific Research Applications
Asymmetric Mannich Reaction
One application of compounds related to (2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester is in the asymmetric Mannich reaction. Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, a similar compound, is used in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions, highlighting its importance in producing chiral molecules for pharmaceuticals and other applications (Yang, Pan, & List, 2009).
Deprotection of tert-Butyl Carbamates
The compound also finds application in the deprotection of tert-butyl carbamates. Aqueous phosphoric acid, for instance, is an effective reagent for deprotecting tert-butyl carbamates, esters, and ethers, which is a critical step in the synthesis of various compounds including pharmaceuticals (Li et al., 2006).
Synthesis of C-glycosyl Amino Acids
In the synthesis of C-glycosyl amino acids, compounds like tert-butyl esters are used as protective groups. This approach is significant in the field of carbohydrate chemistry for the synthesis of complex molecules (Chambers, Evans, & Fairbanks, 2005).
Synthetic and Crystallographic Studies
The compound has also been used in synthetic and crystallographic studies. For example, studies involving (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester have provided insights into molecular structures and crystal packing, which are fundamental in materials science and drug design (Kant, Singh, & Agarwal, 2015).
Synthesis of β-Hydroxyphenylalanine
In the synthesis of β-hydroxyphenylalanine derivatives, tert-butyl esters are used to achieve greater stereoselectivity, showcasing their role in the synthesis of amino acid derivatives (Easton, 1994).
Preparation of Protected l-Dap Methyl Esters
The synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids also uses tert-butyloxycarbonyl (Boc) moieties, demonstrating the compound's role in creating specialized amino acid derivatives (Temperini et al., 2020).
Defluorinative Cyclization
In synthetic chemistry, the compound is used in the synthesis of difluoromethylated quinazolic acid derivatives via intramolecular defluorinative cyclization, a method important in the development of cyclic amino acids (Hao, Ohkura, Amii, & Uneyama, 2000).
Photolysis of N-Substituted O-Alkylurethanes
The photolysis of N-aryl-carbamic acid alkyl esters, related to the compound , has been studied, providing insights into the photolytic behavior of these compounds, important in understanding their stability and reactions under light exposure (Schultze, 1973).
Future Directions
Properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGWHNBBXMGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697616 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-83-7 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















